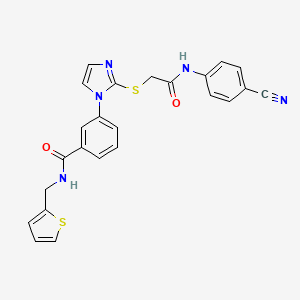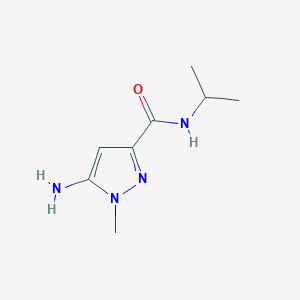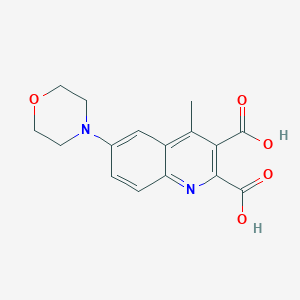
4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid is a chemical compound with the CAS Number: 866039-85-2. It has a molecular weight of 316.31 and its IUPAC name is 4-methyl-6-(4-morpholinyl)-2,3-quinolinedicarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N2O5/c1-9-11-8-10 (18-4-6-23-7-5-18)2-3-12 (11)17-14 (16 (21)22)13 (9)15 (19)20/h2-3,8H,4-7H2,1H3, (H,19,20) (H,21,22). This code provides a specific representation of the molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The synthesis and chemical transformations of 6-(morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, closely related to 4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid, involve a key step via the Pfitzinger reaction, leading to compounds with potential pharmacological activities (Kravchenko et al., 2006).
Photophysical Properties
Solvatochromic shift studies on similar compounds, like 4-methyl-7-(4-morpholinyl)-2H Pyrano [2,3- b ] Pyridin-2-one, highlight their potential as sensitive and selective compounds for studying various biological systems due to their efficient fluorescence properties (Deepa et al., 2013).
Antiallergic and Antiviral Applications
New antiallergic pyrano [3,2-g]quinoline-2,8-dicarboxylic acids have been synthesized with potential for topical treatment of asthma, demonstrating the ability to inhibit histamine release and indicating therapeutic evaluation for antiallergic agents (Cairns et al., 1985). Additionally, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines show low toxicity, potent interferon inducers, and antiviral activities, with morpholine and 4-methyl-piperidine derivatives being the most active in this regard (Shibinskaya et al., 2010).
Caspase-3 Inhibition for Cancer Treatment
Pyrrolo[3,4-c]quinoline-1,3-diones, including morpholine derivatives, are identified as potent nonpeptide small molecule inhibitors of caspase-3, with several compounds showing significant inhibitory effects, indicating potential applications in cancer treatment (Kravchenko et al., 2005).
Anti-corrosion Properties
8-Hydroxyquinoline derivatives, including those with morpholine, exhibit significant anti-corrosion effectiveness for mild steel in acidic media. This suggests potential applications in protecting metals from corrosion, supported by gravimetric, electrochemical, and computational studies (Douche et al., 2020).
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-methyl-6-morpholin-4-ylquinoline-2,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-9-11-8-10(18-4-6-23-7-5-18)2-3-12(11)17-14(16(21)22)13(9)15(19)20/h2-3,8H,4-7H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWCFHOZEUCHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=C1C(=O)O)C(=O)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759827.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2759828.png)
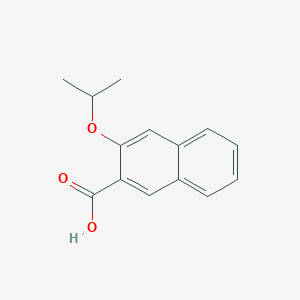
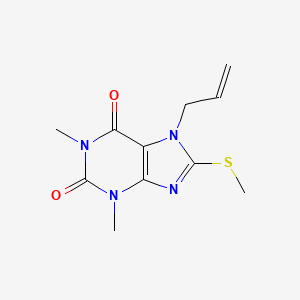
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2759836.png)
![N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759838.png)
![8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2759839.png)
![2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2759840.png)
![Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2759841.png)
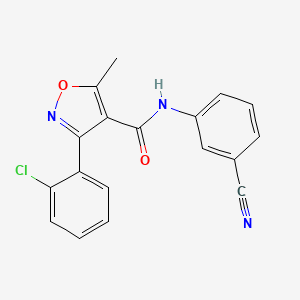
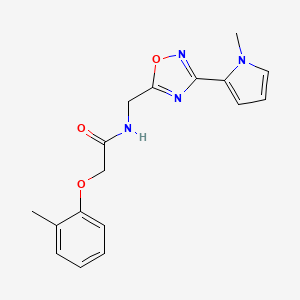
![N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2759845.png)
